molecular formula C19H18N2O5 B2544764 3-(10-methoxy-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid CAS No. 899213-33-3

3-(10-methoxy-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid

Cat. No.: B2544764
CAS No.: 899213-33-3
M. Wt: 354.362
InChI Key: STBLEOLSCHOOSL-UHFFFAOYSA-N
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Description

3-(10-methoxy-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid is an organic compound that belongs to a unique class of benzoxadiazocines. These compounds have intricate ring structures and are of interest due to their potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(10-methoxy-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid typically involves a multi-step process:

  • Formation of the benzoxadiazocin ring: : This step generally starts with the cyclization of appropriate precursors under conditions that promote the formation of the benzoxadiazocin skeleton.

  • Introduction of functional groups:

  • Benzoic acid moiety attachment: : The final step involves attaching the benzoic acid group to the benzoxadiazocin core.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis method, optimizing reaction conditions to maximize yield and minimize by-products. This often includes high-throughput screening of catalysts, solvents, and temperatures, and may involve continuous flow chemistry for improved efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(10-methoxy-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid can undergo various types of chemical reactions, including:

  • Oxidation: : Conversion of methyl groups to carboxylic acids or other oxidized functionalities.

  • Reduction: : Hydrogenation of the oxo group to form alcohols.

  • Substitution: : Halogenation of the benzene ring or substitution of the methoxy group.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions.

  • Reduction: : Employing hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

  • Substitution: : Use of halogens (Cl₂, Br₂) in the presence of a catalyst like iron (Fe).

Major Products

The major products formed depend on the reaction conditions:

  • Oxidation: : Benzoic acid derivatives.

  • Reduction: : Alcohols or completely reduced hydrocarbons.

  • Substitution: : Halogenated benzoxadiazocin derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(10-methoxy-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid is studied for its unique ring structure and reactivity, serving as a model for synthesizing complex organic compounds.

Biology

In biological research, this compound may be used to study enzyme interactions and the effects of structural modifications on biological activity.

Medicine

In medicine, derivatives of this compound are explored for potential therapeutic uses, including as anti-inflammatory or anticancer agents.

Industry

Industrially, this compound can be a precursor for producing dyes, polymers, and advanced materials due to its versatile chemical nature.

Mechanism of Action

The mechanism by which 3-(10-methoxy-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid exerts its effects involves interactions at the molecular level:

  • Molecular Targets: : It may target specific enzymes or receptors in biological systems.

  • Pathways Involved: : The exact pathways can vary but generally involve modifications of metabolic or signaling pathways.

Comparison with Similar Compounds

Unique Characteristics

The compound's unique benzoxadiazocin ring structure sets it apart from more common benzodiazepines or benzoic acid derivatives, providing unique reactivity and biological activity.

Similar Compounds

Similar compounds include:

  • Benzodiazepines: : Known for their psychoactive effects.

  • Benzoic acid derivatives: : Widely used in preservatives and pharmaceuticals.

3-(10-methoxy-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid holds promise for various scientific and industrial applications, thanks to its distinctive structural and chemical properties.

Biological Activity

3-(10-methoxy-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid is a complex organic compound with potential biological activity. This article summarizes its chemical characteristics, biological effects, and relevant research findings.

Chemical Characteristics

The compound has a molecular weight of 457.53 g/mol and a molecular formula of C27H27N3O4. Its structure includes multiple functional groups that may contribute to its biological properties. The compound is identified by the following chemical identifiers:

PropertyValue
Molecular Weight457.53 g/mol
Molecular FormulaC27H27N3O4
LogP3.8576
Polar Surface Area64.646 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6

Biological Activity

Research on related compounds suggests that benzoxadiazocins often exhibit significant biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. The specific biological activities of this compound have not been extensively documented in the literature; however, studies on similar structures provide insights into its potential effects.

Antimicrobial Properties

Compounds with similar structural motifs have demonstrated antimicrobial properties. For instance, benzoxadiazole derivatives have shown effectiveness against various bacterial strains. This suggests that the methoxy and benzoic acid components in our compound may also confer antimicrobial activity .

Case Studies and Research Findings

  • Antitumor Studies : In vitro assays conducted on analogs of benzoxadiazocin derivatives revealed varied activity profiles against leukemia cell lines (CCRF-CEM). While some analogs were inactive, others displayed promising IC50 values below the threshold of 20 µg/mL .
  • Antimicrobial Activity : A review highlighted the potential of benzoxadiazole derivatives as antimicrobial agents. Compounds structurally similar to our target have shown significant inhibition against Gram-positive and Gram-negative bacteria .

Properties

IUPAC Name

3-(6-methoxy-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-10-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c1-19-10-14(13-7-4-8-15(25-2)16(13)26-19)20-18(24)21(19)12-6-3-5-11(9-12)17(22)23/h3-9,14H,10H2,1-2H3,(H,20,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBLEOLSCHOOSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C(=CC=C3)OC)NC(=O)N2C4=CC=CC(=C4)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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